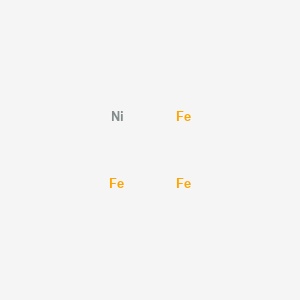
Iron;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron-nickel compounds, often referred to as iron-nickel alloys, are a group of alloys primarily composed of iron and nickel. These compounds are significant in both natural and industrial contexts. Naturally, they are found in meteorites and the Earth’s core, while industrially, they are used in various applications due to their unique properties such as high strength, corrosion resistance, and magnetic properties .
准备方法
Synthetic Routes and Reaction Conditions
Iron-nickel compounds can be synthesized through various methods. One common method is the co-precipitation technique, where iron and nickel salts are dissolved in water and then precipitated using a base. The precipitate is then reduced to form the alloy. Another method involves the reduction of mixed oxides of iron and nickel using hydrogen at high temperatures .
Industrial Production Methods
Industrially, iron-nickel alloys are produced through processes such as smelting and alloying. In smelting, iron and nickel ores are melted together in a furnace, and the molten mixture is then cast into ingots. Alloying involves melting pure iron and nickel together, often with other elements to enhance specific properties .
化学反应分析
Types of Reactions
Iron-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, they can be oxidized to form iron and nickel oxides, or reduced to their metallic forms using hydrogen .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and oxygen or air for oxidation. The reactions typically occur at high temperatures to ensure complete conversion .
Major Products
The major products formed from these reactions include iron oxide, nickel oxide, and their respective metallic forms. These products are often used in further industrial applications or as catalysts in chemical processes .
科学研究应用
Iron-nickel compounds have a wide range of scientific research applications:
作用机制
The mechanism by which iron-nickel compounds exert their effects varies depending on the application. In catalysis, the surface of the alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, the magnetic properties of iron-nickel nanoparticles allow them to be directed to specific sites within the body using external magnetic fields .
相似化合物的比较
Iron-nickel compounds are often compared with other transition metal alloys such as iron-cobalt and iron-chromium alloys. While all these alloys share similar magnetic properties, iron-nickel alloys are unique in their combination of high strength and corrosion resistance. This makes them particularly valuable in applications where both properties are required .
Similar Compounds
Iron-Cobalt Alloys: Known for their high magnetic permeability and saturation.
Iron-Chromium Alloys: Noted for their excellent corrosion resistance and high-temperature stability.
Iron-nickel compounds stand out due to their balanced properties, making them versatile and widely used in various fields.
属性
CAS 编号 |
12063-35-3 |
|---|---|
分子式 |
Fe3Ni |
分子量 |
226.23 g/mol |
IUPAC 名称 |
iron;nickel |
InChI |
InChI=1S/3Fe.Ni |
InChI 键 |
ASOTZHAXENICGD-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Fe].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
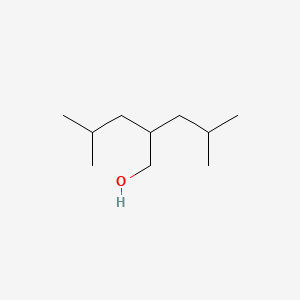
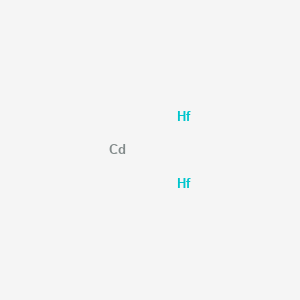


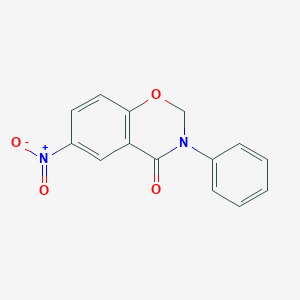
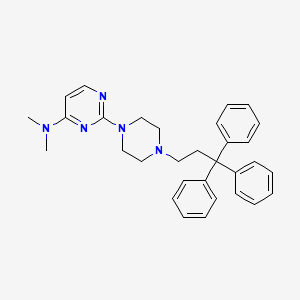
![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)

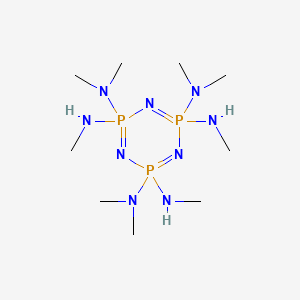


![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

